6,8-Dibromo-2-(4-methoxyphenyl)quinoline
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Overview
Description
6,8-Dibromo-2-(4-methoxyphenyl)quinoline is an organic compound with the molecular formula C16H11Br2NO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6,8-Dibromo-2-(4-methoxyphenyl)quinoline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent mixture of dimethylformamide and water . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2-(4-methoxyphenyl)quinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6,8-Dibromo-2-(4-methoxyphenyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It serves as a probe in various biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2-(4-methoxyphenyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromoquinoline: Lacks the methoxyphenyl group, which may affect its biological activity and chemical properties.
2-(4-Methoxyphenyl)quinoline: Does not have the bromine atoms, which can influence its reactivity and applications.
Uniqueness
6,8-Dibromo-2-(4-methoxyphenyl)quinoline is unique due to the presence of both bromine atoms and the methoxyphenyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6,8-dibromo-2-(4-methoxyphenyl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO/c1-20-13-5-2-10(3-6-13)15-7-4-11-8-12(17)9-14(18)16(11)19-15/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHJPPGMNPVPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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